molecular formula C19H19N3O2S B14960399 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide

Cat. No.: B14960399
M. Wt: 353.4 g/mol
InChI Key: MLHFUXOJOYFUQX-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group attached to the thiadiazole ring and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the thiadiazole ring.

    Attachment of the Phenoxybutanamide Moiety: The final step involves the coupling of the thiadiazole derivative with phenoxybutanamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group or the phenoxybutanamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Benzyl halides, phenoxybutanamide derivatives; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide stands out due to its unique combination of a thiadiazole ring, benzyl group, and phenoxybutanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide

InChI

InChI=1S/C19H19N3O2S/c1-2-16(24-15-11-7-4-8-12-15)18(23)20-19-22-21-17(25-19)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,20,22,23)

InChI Key

MLHFUXOJOYFUQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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